2,2,6,6-Tetramethylheptane

説明

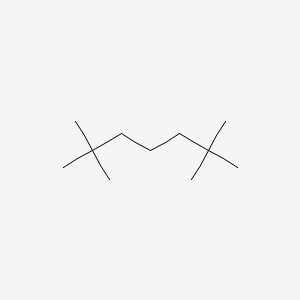

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,6,6-tetramethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-10(2,3)8-7-9-11(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNMBVVJQTWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193155 | |

| Record name | 2,2,6,6-Tetramethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40117-45-1 | |

| Record name | 2,2,6,6-Tetramethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040117451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2,2,6,6 Tetramethylheptane 3,5 Dione Tmhd

Established Synthetic Pathways for TMHD Ligand Preparation

The foundational methods for preparing the TMHD ligand are rooted in classic organic reactions, which, while effective, present notable difficulties.

Historically, the synthesis of TMHD is accomplished via a Claisen-type condensation reaction. This process typically involves the reaction between methyl trimethylacetate (also known as methyl pivalate) and tert-butyl methyl ketone (pinacolone). google.com The reaction is conducted under the influence of a very strong base to facilitate the deprotonation necessary for the condensation to occur. google.com

A primary challenge in the synthesis of TMHD is the significant steric hindrance imparted by the compound's structure. google.com The molecule features bulky tert-butyl groups flanking the two carbonyl groups. This steric bulk physically obstructs the reaction, making it difficult for the nucleophile to approach and attack the carbonyl carbon. google.comnih.gov

This steric impediment is a major contributing factor to the low efficiency of traditional synthesis methods. google.com Consequently, these established pathways are often plagued by very low yields, which can be as poor as 20%. The difficulty in achieving high purity, coupled with cumbersome post-processing and significant environmental pollution, marks the key drawbacks of these methods. google.com

Advanced Synthetic Approaches and Process Optimization

In response to the limitations of traditional methods, research has focused on developing more efficient, safer, and environmentally friendly synthetic routes.

A notable advancement in TMHD synthesis aligns with the principles of green chemistry, as detailed in Chinese patent CN106397164A. google.com This improved method avoids the hazardous reagents and harsh conditions of older procedures. It is designed to be simpler to operate, easier to purify, and more suitable for industrial-scale production. google.com

The process involves three main stages:

Material Feeding : Methyl trimethylacetate is mixed with an alkali and a solvent, such as DMF or DMSO. The mixture is stirred for 0.5 to 3 hours at a temperature between room temperature and 60°C to ensure homogeneity. google.com

Reaction : Tert-butyl methyl ketone is slowly added dropwise to the heated mixture (20°C to 60°C). The reaction proceeds under normal pressure for 8 to 48 hours. google.com

Purification : Water is added to the reaction liquid, followed by stirring and subsequent purification steps. google.com

This method utilizes less hazardous and more manageable bases like potassium tert-butoxide or sodium tert-butoxide, contributing to a greener process. google.com

The advanced synthetic approach described in patent CN106397164A also serves as a novel methodology for achieving higher purity and yield. google.com By optimizing reaction conditions and reagents, this method successfully overcomes the low-yield barrier of traditional syntheses. While traditional methods struggled to exceed a 20% yield, this optimized process can achieve yields between 60% and 85%. The simplification of the post-reaction workup further enhances its appeal, reducing both cost and environmental impact. google.com

The table below provides a comparative overview of the traditional and advanced synthesis methodologies for TMHD.

Table of Mentioned Compounds

The following table lists the chemical compounds mentioned in this article.

Coordination Chemistry of 2,2,6,6 Tetramethylheptane 3,5 Dione Tmhd Complexes

General Principles of β-Diketone Coordination to Metal Centers

β-Diketones are a classic and extensively studied class of organic ligands in coordination chemistry. amu.edu.plresearchgate.net Their utility stems from their ability to form stable, often volatile and soluble, metal complexes. amu.edu.plulisboa.pt

Chelation Modes and Ligand Characteristics

β-Diketones, characterized by two carbonyl groups separated by a single carbon atom, exhibit keto-enol tautomerism. amu.edu.pl The enol form is typically favored, especially in the formation of metal complexes, due to the creation of a stable six-membered chelate ring upon coordination. amu.edu.plresearchgate.netulisboa.pt In its mono-anionic enolate form, the β-diketonate ligand acts as a bidentate chelating agent, binding to a metal center through its two oxygen atoms. ulisboa.ptulisboa.pt

This chelation is a key feature, contributing to the high stability of the resulting metal complexes, an observation known as the "chelate effect". ulisboa.ptijtsrd.com The dissociation of a bidentate ligand is a multi-step process, making the complex more stable than analogous complexes with monodentate ligands. ulisboa.pt Beyond simple chelation, β-diketonates can exhibit a variety of coordination modes, including acting as bridging ligands between two or more metal centers. rsc.orgnih.gov This can lead to the formation of dimeric, trimeric, or even polymeric structures. rsc.orgnih.gov For instance, in a dimeric calcium-TMHD complex, both chelating and bridging TMHD ligands have been observed. rsc.org

Influence of Bulky Substituents on Coordination (e.g., Tetramethyl Groups)

The presence of bulky substituents, such as the tert-butyl groups in 2,2,6,6-tetramethylheptane-3,5-dione (B73088), profoundly influences the coordination chemistry of the resulting metal complexes. researchgate.net This steric hindrance can impact the complex's structure, stability, and reactivity. researchgate.netcymitquimica.com

One of the primary effects of bulky substituents is the prevention of oligomerization or polymerization. researchgate.netnih.gov By sterically shielding the metal center, the bulky groups can inhibit the formation of bridges between metal ions, favoring the formation of monomeric or smaller oligomeric species. researchgate.net This property is particularly valuable in applications requiring volatile and soluble metal precursors, such as in chemical vapor deposition (CVD). nih.gov

Furthermore, the steric bulk of the TMHD ligand can influence the coordination number and geometry of the metal center. acs.org The large tert-butyl groups can limit the number of ligands that can coordinate to the metal, potentially leading to lower coordination numbers than would be observed with less hindered β-diketones like acetylacetone. researchgate.net The steric demands of the ligand can also enforce specific geometries on the resulting complex. acs.org For example, studies on titanium, vanadium, and chromium complexes with a sterically encumbered β-diketone showed a trend of alternating between cis and trans geometries with an increasing number of d-electrons, a phenomenon partly attributed to the ligand's unusual ability to act as either a weak π-donor or a π-acceptor depending on the geometry. acs.org

Synthesis and Characterization of Metal-TMHD Complexes

The synthesis of metal-TMHD complexes is a well-established area of inorganic chemistry, with a variety of synthetic routes available to access complexes of numerous metals. These methods often exploit the acidic nature of the β-diketone's enolic proton.

Synthetic Routes for Specific Metal-TMHD Complexes (e.g., Fe, Cu, Ni, Ho, Tb, Yb, Ce, Y, Lu, Pd, U, Sc, Co, Er, Dy, Sm)

A common and straightforward method for the synthesis of metal-TMHD complexes involves the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. For instance, cobalt(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination complex featuring a cobalt(III) center.

Another widely used approach is the reaction of a metal alkoxide or metal amide with the β-diketone. rsc.orgnih.gov This method is particularly effective for the synthesis of highly pure, volatile complexes suitable for applications like atomic layer deposition (ALD) and CVD. For example, heteroleptic strontium complexes have been synthesized via the substitution reaction of strontium bis(trimethylsilyl)amide with aminoalkoxides and subsequently with the TMHD ligand. nih.gov Similarly, the reaction of oligomeric magnesium and calcium ethoxide complexes with two equivalents of TMHD yields the corresponding homoleptic β-diketonate compounds. rsc.org

For lanthanide elements, a general method involves the reaction of the corresponding lanthanide salt with TMHD. mdpi.com Volatile rare-earth chelates of TMHD, including those of scandium, yttrium, and the lanthanide series (lanthanum through lutetium), have been synthesized and are noted for their potential as CVD precursors. researchgate.net

The synthesis of palladium(II)-TMHD complexes can be achieved by reacting the β-diketone with a palladium salt, such as disodium (B8443419) hexachlorodipalladate, in a solvent like methanol. rsc.org Research on this reaction suggests the intermediate formation of a di-µ-methoxy-bis-(this compound-3,5-dionato)dipalladium species. rsc.org

The following table provides a summary of some reported synthetic routes for various metal-TMHD complexes.

| Metal | Precursor | Reagent | Product | Reference |

| Ca | [{Ca(OEt)₂(EtOH)₄}n] | This compound-3,5-dione | [{Ca(tmhd)₂}n] | rsc.org |

| Co | Cobalt(II) salt | This compound-3,5-dione | [Co(tmhd)₂] or [Co(tmhd)₃] | researchgate.net |

| Cu | Copper(II) salt | This compound-3,5-dione | [Cu(tmhd)₂] | mdpi.com |

| Fe | Iron(III) salt | This compound-3,5-dione | [Fe(tmhd)₃] | |

| Ln (Light) | Ln(tmhd)₃ (Ln = La, Pr, Sm, Gd) | TML₂ (TM = transition metal) | [(LnL₂tmhd)₂TM(tmhd)₂] | mdpi.com |

| Ln (Heavy) | Ln(tmhd)₃ (Ln = Tb-Lu) | TM(L)₂ | Ligand exchange without heterometallic complex formation | mdpi.com |

| Mg | [{Mg(OEt)₂}n] | This compound-3,5-dione | [{Mg(tmhd)₂}n] | rsc.org |

| Ni | Nickel(II) salt | This compound-3,5-dione | [Ni(tmhd)₂] | |

| Pd | Disodium hexachlorodipalladate | This compound-3,5-dione | [Pd(tmhd)₂] | rsc.org |

| Sr | [Sr(btsa)₂·2DME] | Aminoalkoxide, then tmhdH | [Sr₃(dadamb)₄(tmhd)₂] | nih.gov |

| Y | Yttrium salt | This compound-3,5-dione | Y(tmhd)₃ | researchgate.net |

This table is illustrative and not exhaustive of all possible synthetic routes.

Ligand Exchange Reactions in Complex Formation

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. wikipedia.orglibretexts.org This process can be a powerful tool for synthesizing new complexes and for studying the relative stabilities of different coordination compounds. crunchchemistry.co.ukresearchgate.net Ligand exchange reactions involving β-diketonates have been studied for various metal ions, and the mechanisms can be complex, often involving associative or dissociative pathways. wikipedia.orgcdnsciencepub.com

In the context of TMHD complexes, ligand exchange can be used to introduce the TMHD ligand into a coordination sphere or to form mixed-ligand complexes. For example, heteroleptic cobalt complexes have been prepared through two-step substitution reactions involving aminoalkoxide and β-diketonate ligands. researchgate.net Similarly, new heteroleptic indium complexes have been synthesized via acid-base reactions between an ethylzinc-aminoalkoxide dimer and β-diketonate ligands, including TMHD. researchgate.net

Studies have shown that ligand exchange reactions between different metal β-diketonates can occur, leading to the formation of mixed-metal or mixed-ligand species. mdpi.comresearchgate.net For instance, the cocrystallization of light lanthanide TMHD complexes with transition metal β-diketonates can result in heterometallic complexes where ligand exchange has occurred. mdpi.com However, for heavier lanthanides under similar conditions, ligand exchange happens without the formation of a stable heterometallic complex. mdpi.com The feasibility and outcome of these reactions are influenced by factors such as the nature of the metals, the steric and electronic properties of the ligands, and the reaction conditions. crunchchemistry.co.ukcdnsciencepub.com

Optimization of Complexation Conditions (e.g., Solvent, Temperature, Molar Ratios)

The successful synthesis of metal-TMHD complexes with high yield and purity often requires careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the molar ratios of the reactants. ijtsrd.comresearchgate.net

Solvent: The solvent plays a crucial role in dissolving the reactants and can influence the reaction pathway and product formation. researchgate.net For the synthesis of many metal-TMHD complexes, non-polar organic solvents like hexane (B92381) or toluene (B28343) are often used, especially when the desired product is also non-polar. nih.gov In some cases, coordinating solvents like ethanol (B145695) or dimethylformamide (DMF) may be used, but care must be taken as they can sometimes coordinate to the metal center and become incorporated into the final product. rsc.orgresearchgate.net

Temperature: The reaction temperature can affect the rate of complex formation and the stability of the resulting complex. Some syntheses are carried out at room temperature, while others may require heating to overcome activation barriers or to drive the reaction to completion. researchgate.net For the purification of some volatile complexes, recrystallization at low temperatures (e.g., -30 °C) is employed. nih.gov

Molar Ratios: The stoichiometry of the reactants is a critical factor in determining the final product. researchgate.net For the synthesis of homoleptic complexes of the type M(tmhd)n, a molar ratio that provides at least 'n' equivalents of the TMHD ligand for each equivalent of the metal salt is typically used. rsc.org In the synthesis of heterometallic or mixed-ligand complexes, the molar ratios must be carefully controlled to favor the formation of the desired species. mdpi.com For example, in the synthesis of certain heterometallic lanthanide-transition metal complexes, a 1:1 molar ratio of the starting materials was found to be optimal, with other ratios not yielding new products. mdpi.com The pH of the reaction medium can also be a critical parameter, particularly in aqueous systems, as the deprotonation of the β-diketone is pH-dependent. nih.gov

The following table summarizes key optimization parameters for the synthesis of selected metal-TMHD complexes.

| Metal Complex System | Solvent | Temperature | Molar Ratios (Metal:Ligand) | Key Observation | Reference |

| Ca(tmhd)₂ | Ethanol | Not specified | 1:2 (Ca(OEt)₂:Htmhd) | An intermediate ethanol-solvated species was identified. | rsc.org |

| Sr₃(dadamb)₄(tmhd)₂ | Hexane | Not specified | 1:1 (Sr complex:tmhdH) | Product obtained from reaction of a heteroleptic Sr precursor with TMHD. | nih.gov |

| Ln-TM Heterometallic | Organic Solvent | Not specified | 1:1 (Ln(tmhd)₃:TML₂) | Optimal for light lanthanides; other ratios were not effective. | mdpi.com |

| Pd(tmhd)₂ | Methanol | Not specified | Not specified | Reaction involves a methoxy-bridged intermediate. | rsc.org |

This table provides examples of optimization considerations and is not an exhaustive list.

Structural Elucidation of Metal-TMHD Complexes

The structures of metal-TMHD complexes are primarily determined through single-crystal X-ray diffraction, which provides precise information about bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state.

X-ray crystallography has been an indispensable tool for characterizing the solid-state structures of a wide array of metal-TMHD complexes, revealing diverse structural motifs ranging from simple monomers to complex polynuclear assemblies.

Several lanthanide (Ln) complexes have been structurally characterized. For instance, tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes of Yttrium, Holmium, Thulium, and Lutetium, [Ln(thd)3], were found to be isostructural, crystallizing as discrete monomeric molecules in the Pna2₁ space group. researchgate.net In contrast, the praseodymium analogue, Pr₂(thd)₆, adopts a dimeric structure. researchgate.net The europium complex, [Eu(dpm)₃(py)₂], which includes two pyridine (B92270) adducts, has also been characterized, revealing a nine-coordinate metal center. researchgate.net The lutetium complex, [Lu(dpm)₃], is reported to be isomorphous with its erbium analogue. researchgate.net

Complexes with alkaline earth metals also show a tendency towards aggregation. A hydrocarbon-soluble strontium complex was identified as a trimer, [Sr₃(tmhd)₆(Htmhd)], while the barium complex was a tetramer, [Ba₄(tmhd)₈]. rsc.org Similarly, studies on calcium-TMHD complexes have revealed a triangular trimeric structure for [Ca₃(tmhd)₆] and a dimeric structure for the ethanol-solvated species [Ca₂(tmhd)₄(EtOH)₂]. psu.edu A mixed-ligand trimeric strontium complex, [Sr₃(tmhd)₃(OSiPh₃)₃], has also been synthesized and structurally characterized. rsc.org

Transition metal and other main group metal complexes have also been extensively studied. A novel zirconium(IV) complex, tetrakis-(2-methoxy-2,6,6-trimethylheptane-3,5-dionato)zirconium, was found to be composed of two structural isomers within its crystal lattice. rcsi.science Heterometallic complexes, such as a tetranuclear copper-lead complex [Cu(tmhd)₂Pb(hfa)₂]₂, have been prepared and their structures determined by X-ray diffraction at various temperatures. tandfonline.comresearchgate.net

| Compound Formula | Metal(s) | Crystal System | Space Group | Key Structural Feature |

| [Y(thd)₃] | Y | Orthorhombic | Pna2₁ | Monomeric researchgate.net |

| [Ho(thd)₃] | Ho | Orthorhombic | Pna2₁ | Monomeric researchgate.net |

| [Tm(thd)₃] | Tm | Orthorhombic | Pna2₁ | Monomeric researchgate.net |

| [Lu(thd)₃] | Lu | Orthorhombic | Pna2₁ | Monomeric researchgate.net |

| [Pr₂(thd)₆] | Pr | - | - | Dimeric researchgate.net |

| [Eu(dpm)₃(py)₂] | Eu | Monoclinic | P2₁/a | Monomeric, nine-coordinate with pyridine adducts researchgate.net |

| [Sr₃(tmhd)₆(Htmhd)] | Sr | - | - | Trimeric rsc.org |

| [Ba₄(tmhd)₈] | Ba | - | - | Tetrameric rsc.org |

| [Ca₂(tmhd)₄(EtOH)₂] | Ca | - | - | Dimeric psu.edu |

| [Zr(zis)₄] | Zr | Triclinic | P-1 | Monomeric, contains two structural isomers rcsi.science |

| [Cu(tmhd)₂Pb(hfa)₂]₂ | Cu, Pb | - | P-1 | Tetranuclear, heterometallic tandfonline.comresearchgate.net |

The coordination number and geometry around the central metal ion in TMHD complexes are dictated by the size and electronic preferences of the metal ion, as well as the steric demands of the ligands. libretexts.orglibretexts.org

Six-coordinate complexes typically adopt an octahedral geometry. libretexts.orgsavemyexams.com In the case of some transition metal TMHD complexes, this geometry is common. Four-coordinate complexes can be either tetrahedral or square planar. libretexts.orgsavemyexams.com Tetrahedral geometry is often seen with metal ions having d⁰ or d¹⁰ electron configurations, while square planar geometry is prevalent for d⁸ metal ions like Pd(II) and Pt(II). libretexts.orglibretexts.org

Higher coordination numbers are frequently observed for larger ions like lanthanides and alkaline earth metals. The zirconium(IV) complex Zr(zis)₄ features an eight-coordinate metal center with a square antiprism coordination polyhedron. rcsi.science In the [Eu(dpm)₃(py)₂] complex, the europium ion is nine-coordinate, adopting a distorted tricapped trigonal prism geometry. researchgate.net Lanthanide ions, depending on their size, can exhibit different coordination geometries; lighter, larger lanthanides might favor a 10-coordinate distorted bicapped antiprism, while heavier, smaller lanthanides may adopt a 9-coordinate distorted tricapped trigonal prism. core.ac.uknih.gov The calcium ions in the [Ca₂(tmhd)₄(EtOH)₂] dimer and the [Ca₃(tmhd)₆] trimer are both six-coordinate, held together by various bridging and chelating TMHD ligands. psu.edu

| Metal Ion | Coordination Number | Geometry | Example Complex |

| Zr(IV) | 8 | Square Antiprism rcsi.science | [Zr(zis)₄] rcsi.science |

| Eu(III) | 9 | Distorted Tricapped Trigonal Prism researchgate.net | [Eu(dpm)₃(py)₂] researchgate.net |

| Ca(II) | 6 | Distorted Octahedral psu.edu | [Ca₂(tmhd)₄(EtOH)₂] psu.edu |

| Sr(II) | 6, 7 | Various rsc.orgrsc.org | [Sr₃(tmhd)₆(Htmhd)] rsc.org |

| Cu(II) | 4 | Square Planar researchgate.net | [Cu(tmhd)₂] researchgate.net |

| Ln(III) | 9, 10 | Distorted Tricapped Trigonal Prism or Bicapped Antiprism core.ac.uknih.gov | General Lanthanide Complexes core.ac.uknih.gov |

The most significant feature of the TMHD ligand is the presence of two bulky tert-butyl groups. smolecule.com This steric hindrance plays a crucial role in determining the molecular structure and crystal packing of its metal complexes.

A primary effect of the ligand's bulkiness is the prevention of unwanted oligomerization or polymerization, which is often an issue with less hindered β-diketonates like acetylacetone. This allows for the formation of discrete, volatile monomeric complexes, particularly with lanthanides, such as [Y(thd)₃] and [Ho(thd)₃]. researchgate.net This property is essential for applications like chemical vapor deposition (CVD). ontosight.ai The steric bulk is also a necessary condition for the synthesis of discrete heterometallic complexes. nih.gov

However, with larger, more electropositive metals like the alkaline earths, the steric bulk is not sufficient to prevent aggregation, leading to the formation of well-defined oligomers like the trimeric [Sr₃(tmhd)₆(Htmhd)] and tetrameric [Ba₄(tmhd)₈]. rsc.org In these structures, the TMHD ligands can adopt various coordination modes, including both chelating and bridging, to satisfy the coordination requirements of the metal centers. psu.edu The way these bulky molecules arrange themselves in the solid state defines the crystal packing, which can influence physical properties such as volatility. rcsi.scienceresearchgate.net

The TMHD ligand itself exhibits conformational features that are influenced by its coordination to a metal ion. When the enolate form of TMHD chelates to a metal, it forms a six-membered ring (M-O-C-C-C-O). This chelate ring is generally found to be planar or nearly planar.

Density Functional Theory (DFT) studies combined with experimental spectroscopic data on bis(this compound-3,5-dionato)copper(II), Cu(tmhd)₂, have suggested that two distinct conformers of the complex may coexist in a sample. researchgate.net The conformation of the ligand within a complex can also be described by the relative orientation of its constituent parts. For instance, in some macrocyclic lanthanide complexes, the ligand framework can adopt a "twist-fold" conformation to accommodate the metal ion. core.ac.uknih.gov The specific conformation adopted is a balance between minimizing steric strain and optimizing the metal-ligand bonding interactions.

Electronic Properties and Bonding in Metal-TMHD Complexes

The electronic properties of metal-TMHD complexes are governed by the nature of the metal-ligand bond. This interaction involves the donation of electron density from the oxygen atoms of the ligand to the metal center.

The strength of the metal-ligand bond is a critical factor determining the stability and reactivity of coordination complexes. fiveable.me This strength is influenced by several factors, including the charge and size of the metal ion and the electron-donating ability of the ligand. fiveable.me

Theoretical and spectroscopic studies have been employed to probe the metal-oxygen (M-O) bond strength in TMHD complexes. A comparative study using Density Functional Theory (DFT) investigated the structure and stability of Cu(tmhd)₂ and copper(II) acetylacetonate (B107027), Cu(acac)₂. researchgate.net The results indicated that the Cu-O bond in Cu(tmhd)₂ is stronger than in Cu(acac)₂. researchgate.net This increased bond strength can be attributed to the electron-donating inductive effect of the bulky tert-butyl groups on the TMHD ligand. These groups increase the electron density on the coordinating oxygen atoms, making the ligand a stronger Lewis base and thus forming a more robust bond with the metal center.

The analysis of the electronic structure of transition metal β-diketonate complexes shows that the highest occupied molecular orbital (HOMO) is often localized on the oxygen atoms, facilitating this electron donation to the metal. The strength of this interaction can be influenced by the filling of the metal's d-orbitals; for example, a progressive filling of eg-like orbitals in a series of transition metal complexes can lead to a weakening of the M-O bond. nih.gov

Electron-Withdrawing Nature of the Ligand

The electronic influence of the TMHD ligand is often understood by comparing it to other common β-diketonate ligands, such as acetylacetonate (acac) and 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac). The TMHD ligand is considered to be more electron-withdrawing than acac, primarily due to the inductive effect of the bulky tert-butyl groups compared to the methyl groups of acac. However, its electron-withdrawing strength is significantly less than that of hfac, where the highly electronegative fluorine atoms on the trifluoromethyl groups exert a powerful electron-withdrawing effect. researchgate.net This difference in electron-withdrawing character has a direct impact on the properties of the resulting metal complexes, including their stability and reactivity. For example, in copper-mediated Ullmann-type ether synthesis, TMHD as a ligand can accelerate the reaction, a role attributed in part to its ability to modulate the electronic environment of the copper center.

Density functional theory (DFT) studies have provided deeper insight into the electronic structure of the TMHD ligand. These studies indicate that the highest occupied molecular orbital (HOMO) of the TMHD anion is primarily localized on the oxygen atoms. This localization facilitates the donation of electron density to the d-orbitals of a coordinated metal center, which is a fundamental aspect of ligand-to-metal bonding. The term "electron-withdrawing" in this context, therefore, refers to the effect the entire ligand framework has on the electron density of the metal center, influencing its redox properties and reactivity, rather than simply the ligand's ability to donate electrons to form a coordinate bond. The bulky tert-butyl groups also play a significant steric role, which, in addition to the electronic effects, influences the coordination geometry and can prevent undesirable polymerization of complexes. researchgate.net

Redox Activity of Metal Centers in TMHD Complexes

The electronic nature of the this compound-3,5-dionate (TMHD) ligand directly influences the redox activity of the metal center in its complexes. The moderate electron-withdrawing character of TMHD helps to modulate the electron density at the metal ion, which in turn affects the potential at which the metal can be oxidized or reduced. This relationship is a key aspect in the design of coordination complexes for applications in catalysis and materials science. researchgate.net

The redox activity in TMHD complexes is not always confined to the metal center. The β-diketonate ligand itself can be considered "non-innocent," meaning it can actively participate in redox processes. While TMHD is generally considered a stable, spectator ligand, related β-diketonates like hexafluoroacetylacetonate (hfac) have been shown to be reduced to a radical anion when complexed with a sufficiently reducing metal center like Cr(II). This phenomenon, where an electron is transferred from the metal to the ligand (or vice versa), is known as metal-ligand valence tautomerism. Such behavior underscores that the division between metal-centered and ligand-centered redox events can be blurred.

Detailed electrochemical studies on various TMHD complexes have provided quantitative data on their redox behavior. These findings are crucial for understanding structure-property relationships and for the rational design of new functional materials.

Table 1: Redox Potentials of Selected Metal Complexes Containing the TMHD Ligand

| Complex | Metal Redox Couple | E½ or E_p (V vs. reference) | Solvent/Electrolyte | Reference Electrode |

|---|---|---|---|---|

| [Fe(TMHD)₃] | Fe(III)/Fe(II) | ≈ -0.45 | Not Specified | Ag/Ag⁺ |

| Co(Tmhd)cyclam₂ | Co(III)/Co(II) | -0.33 (E_pc) | 0.10 M HClO₄ | Not Specified |

| Ir(phpyr-H)₂tmd | Ir(IV)/Ir(III) | 0.81 | DCM / 0.1 M TBAP | Ag/AgNO₃ |

| Ir(phpyr-CF₃)₂tmd | Ir(IV)/Ir(III) | 1.05 | DCM / 0.1 M TBAP | Ag/AgNO₃ |

| Ir(phpyr-F)₂tmd | Ir(IV)/Ir(III) | 1.01 | DCM / 0.1 M TBAP | Ag/AgNO₃ |

| Ir(phpyr-CH₃)₂tmd | Ir(IV)/Ir(III) | 0.77 | DCM / 0.1 M TBAP | Ag/AgNO₃ |

This table presents a selection of redox potential data for metal complexes incorporating the this compound-3,5-dionate (TMHD or tmd) ligand. Data is compiled from various electrochemical studies. E½ represents the half-wave potential for a reversible or quasi-reversible process, while E_p (E_pc for cathodic peak) indicates the peak potential for an irreversible process. The reference electrode and solvent/electrolyte conditions are specified where available, as they significantly influence the measured potentials. The data for the iridium complexes illustrate the tuning of the metal-centered redox potential by modifying a co-ligand. researchgate.net

Spectroscopic Investigations of 2,2,6,6 Tetramethylheptane 3,5 Dione and Its Complexes

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within 2,2,6,6-tetramethylheptane-3,5-dione (B73088) complexes. These methods probe the vibrational modes of the molecule, providing a fingerprint that is sensitive to the coordination environment of the central metal ion and the nature of the ligand itself.

Assignment of Observed Band Frequencies

A complete assignment of the vibrational frequencies for metal complexes of this compound-3,5-dione has been achieved through a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations, such as Density Functional Theory (DFT). For instance, in bis(this compound-3,5-dionato)copper(II), denoted as Cu(tmhd)₂, a comprehensive assignment of the observed bands has been performed. nih.gov

The vibrational spectra are complex, with characteristic bands corresponding to the stretching and bending modes of different functional groups within the molecule. Key vibrational modes include those associated with the C=O and C=C bonds of the chelate ring, the C-H bonds of the tert-butyl groups, and the metal-oxygen (M-O) bonds. The stretching vibrations of C=C, C=O, and C=N groups are typically observed as intense, closely spaced bands in the 1500–1600 cm⁻¹ region. mdpi.com The bands with significant contributions from Pd-O and Pd-N stretching vibrations in related complexes are found between 400 and 700 cm⁻¹. mdpi.com

Below is a table summarizing some of the key assigned vibrational frequencies for Cu(tmhd)₂.

| Frequency (cm⁻¹) | Assignment |

| ~1590 | C=O/C=C stretching modes |

| ~1550 | C=C/C=O stretching modes |

| ~1400 | CH₃ deformation modes |

| ~1225 | C-C(CH₃)₃ stretching |

| ~470 | Cu-O stretching mode |

Note: The exact frequencies can vary slightly based on the experimental conditions and the physical state of the sample.

Comparative Analysis with Related β-Diketones

The vibrational spectra of TMHD complexes are often compared with those of other β-diketonate complexes, such as acetylacetonates (acac), to understand the electronic and steric effects of the substituents. The replacement of the methyl groups in acetylacetone with bulky tert-butyl groups in this compound-3,5-dione leads to noticeable shifts in the vibrational frequencies. nih.gov

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

For complexes involving paramagnetic metal ions, such as Cu(II), Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are indispensable techniques for probing the electronic environment of the metal center.

Probing Electronic Structure and Bonding

ESR spectroscopy provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the symmetry of the ligand field around the metal ion and the degree of covalency in the metal-ligand bonds. ethz.chmdpi.com In Cu(II) complexes, which have a d⁹ electron configuration, the unpaired electron typically resides in the dx²-y² orbital, leading to an axial or nearly axial ESR spectrum. mdpi.com The spin Hamiltonian parameters derived from ESR spectra offer a detailed picture of the electronic ground state.

ENDOR spectroscopy, a higher-resolution technique, allows for the measurement of small hyperfine interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹⁴N). nih.gov This provides precise information about the distances and geometric arrangement of the ligand atoms relative to the central metal ion, offering a detailed map of the bonding environment. rsc.orgcardiff.ac.uk

Determination of Spectroscopic Tensors

Single-crystal ENDOR studies on bis(this compound-3,5-dionato)copper(II) doped into a diamagnetic palladium analogue have enabled the determination of proton hyperfine tensors. rsc.org Tensors were resolved for the γ-proton (the proton on the central carbon of the diketonate backbone) and the protons of the tert-butyl groups. rsc.org

The analysis of these tensors provides quantitative data on the spin distribution within the molecule. For example, the isotropic part of the hyperfine coupling constant is related to the spin density at the nucleus, while the anisotropic part provides information about the through-space dipolar interaction. These experimentally determined tensors can be compared with those calculated from molecular orbital theories to refine the understanding of the electronic structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of diamagnetic complexes of this compound-3,5-dione. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and symmetry in solution.

The ¹H NMR spectrum of the free ligand, 2,2,6,6-tetramethyl-3,5-heptanedione, is characterized by signals corresponding to the tert-butyl protons and the methylene protons of the backbone. chemicalbook.com Upon complexation with a diamagnetic metal ion, the chemical shifts of these protons can change significantly, providing evidence of coordination.

Proton NMR and Carbon-13 NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound-3,5-dione, both proton (¹H) and carbon-13 (¹³C) NMR provide characteristic signals that confirm its molecular structure.

The ¹H NMR spectrum of this compound-3,5-dione exhibits distinct resonances corresponding to the different types of protons present in the molecule. The most prominent signal is a singlet corresponding to the eighteen equivalent protons of the two tert-butyl groups. Another key signal is a singlet arising from the two protons of the central methylene (-CH₂-) group. In the enol form, a signal corresponding to the vinyl proton and a broad signal for the enolic hydroxyl proton would be observed.

The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon environment. Key resonances include those for the carbonyl carbons, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the central methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound-3,5-dione (Keto Form)

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| (CH₃)₃C- | ~1.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound-3,5-dione (Keto Form)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C =O | ~205 |

| -C (CH₃)₃ | ~45 |

| -COC H₂CO- | ~55 |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Enol Content Determination and Tautomerism Studies

β-Diketones like this compound-3,5-dione exist as a dynamic equilibrium between the keto and enol tautomeric forms. libretexts.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration. fiveable.memasterorganicchemistry.com NMR spectroscopy is a powerful technique for quantifying the relative amounts of the keto and enol forms, as the proton exchange between the tautomers is typically slow on the NMR timescale. thermofisher.com

The percentage of the enol form can be determined by comparing the integration of characteristic signals from both tautomers in the ¹H NMR spectrum. asu.edu Specifically, the integral of the methylene protons (-CH₂-) in the keto form is compared with the integral of the vinyl proton (=CH-) in the enol form.

For many β-diketones, the enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group. libretexts.orgmasterorganicchemistry.com The bulky tert-butyl groups in this compound-3,5-dione can influence the steric environment around the dicarbonyl moiety, which in turn affects the keto-enol equilibrium. Studies on similar β-diketones have shown that the enol content can vary significantly with the solvent polarity. missouri.edu Generally, nonpolar solvents tend to favor the enol form due to the stability of the internal hydrogen bond, whereas polar protic solvents can disrupt this hydrogen bond, shifting the equilibrium towards the keto form. fiveable.me

UV-Vis Spectroscopy for Ligand Coordination and Reaction Monitoring

UV-Vis spectroscopy is a valuable technique for studying the coordination of this compound-3,5-dione (often abbreviated as tmhdH or as the deprotonated ligand, tmhd⁻) to metal ions and for monitoring the progress of reactions involving its metal complexes. The electronic transitions within the ligand and the metal-ligand complex give rise to characteristic absorption bands in the UV-Vis spectrum.

The β-diketonato ligand itself exhibits strong absorption bands in the UV region, typically assigned to π→π* transitions. researchgate.net Upon coordination to a metal ion, new absorption bands, known as charge-transfer bands, can appear. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the specific metal and its oxidation state. researchgate.net The position and intensity of these bands are sensitive to the nature of the metal ion, the coordination geometry, and the solvent environment. nih.govnih.gov

By monitoring changes in the UV-Vis spectrum, such as the appearance or disappearance of absorption bands or shifts in their wavelengths (bathochromic or hypsochromic shifts), valuable information about the formation and stability of metal complexes can be obtained. For instance, the coordination of tmhd⁻ to a metal center is often accompanied by the appearance of new absorption bands or a shift in the ligand's π→π* transition, providing a means to study the stoichiometry and thermodynamics of complex formation.

Furthermore, UV-Vis spectroscopy is widely used for reaction monitoring. avantes.com For reactions involving complexes of this compound-3,5-dione, changes in the absorbance at a specific wavelength over time can be used to determine reaction kinetics. This is particularly useful for studying ligand substitution reactions, redox processes, or catalytic cycles where the electronic structure of the metal complex changes during the course of the reaction. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 2,2,6,6 Tetramethylheptane 3,5 Dione and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for examining the nuanced structural and energetic properties of 2,2,6,6-tetramethylheptane-3,5-dione (B73088), often abbreviated as dpmH or TMHD, and its derivatives.

Molecular Structure and Conformation Prediction

DFT calculations have been instrumental in predicting the molecular structure and conformational isomers of this compound-3,5-dione. Research has shown that the molecule predominantly exists in its enol form, stabilized by a strong intramolecular hydrogen bond. researchgate.net Theoretical studies have optimized the geometries of both cis- and trans-enol conformers. researchgate.net

The investigation of the adsorption and reaction of dpmH on silicon surfaces using DFT has also contributed to understanding its structural behavior. These calculations determined the structures and adsorption energies of various possible addition products, providing a detailed picture of the molecule's interaction at a surface level. researchgate.net

Relative Stability of Isomers and Conformers

Computational studies have delved into the relative stabilities of the different isomers and conformers of this compound-3,5-dione. The enolic form is thermodynamically more stable in the gas phase. researchgate.net DFT calculations have quantified the energy differences between various stable chelated enol forms. researchgate.net For instance, the energy discrepancies between two stable cis-enol conformers, often labeled as E1 and E2, have been calculated at various levels of theory and found to be negligible. researchgate.net This suggests the coexistence of these conformers in comparable proportions within a sample. researchgate.net

The strength of the intramolecular hydrogen bond in the enol form has been calculated to be approximately 17.8–18.0 kcal/mol at the B3LYP/6-311++G** level of theory, which is significantly stronger than that found in simpler β-diketones like acetylacetone. researchgate.net This strong hydrogen bond is a key factor contributing to the stability of the enol conformer.

Energetic Landscape of Coordination Compounds

The sterically demanding nature of the this compound-3,5-dionate ligand influences the energetic landscape of its coordination compounds. The bulky tert-butyl groups create a significant steric hindrance that plays a crucial role in determining the geometry and stability of the resulting metal complexes. researchgate.net This steric crowding can lead to the formation of oligomeric structures in complexes with large and highly polar metal ions, such as those of the alkaline earth metals. researchgate.net

While detailed computational studies mapping the entire energetic landscape of various coordination compounds are not extensively available in the public domain, thermochemical studies on volatile heteroligand magnesium complexes with this compound-3,5-dione provide some insight. These studies have determined thermodynamic characteristics such as the enthalpy and entropy of sublimation, which are crucial for understanding the stability and volatility of these coordination compounds. researchgate.net The development of energetic coordination compounds often involves computational investigations to understand their stability and decomposition mechanisms. odu.edumdpi.com

Quantum Chemical Modeling of Electronic Structure and Bonding

To gain a more profound understanding of the electronic properties and the nature of chemical bonds within this compound-3,5-dione and its complexes, researchers have turned to sophisticated quantum chemical modeling techniques.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex many-electron wavefunctions obtained from quantum chemical calculations into the familiar language of localized bonds, lone pairs, and orbital interactions. While specific NBO analyses for complexes of this compound-3,5-dione are not widely reported, the application of this method to analogous transition metal and lanthanide complexes provides a framework for understanding the bonding in these systems.

NBO analysis can elucidate the nature of the metal-ligand bond by quantifying the charge transfer and orbital interactions between the metal center and the diketonate ligand. For instance, in metal complexes, NBO analysis can reveal the delocalization of electron density from the ligand's oxygen atoms to the vacant orbitals of the metal ion, providing a quantitative measure of the covalent character of the bond. This type of analysis is crucial for understanding the stability and reactivity of these coordination compounds.

Atoms-in-Molecules (AIM) Analysis

The Atoms-in-Molecules (AIM) theory offers another lens through which to examine the electronic structure and bonding, by analyzing the topology of the electron density. This method can characterize the nature of chemical bonds, including metal-ligand interactions and intramolecular hydrogen bonds, based on the properties of the electron density at bond critical points.

In the context of this compound-3,5-dione, AIM analysis can be used to rigorously characterize the strong intramolecular hydrogen bond in its enol form. By analyzing the electron density at the bond critical point between the hydrogen and the acceptor oxygen atom, one can determine the strength and nature of this interaction. For its metal complexes, AIM can provide a detailed description of the metal-oxygen bonds, distinguishing between ionic, covalent, and intermediate bonding types. This level of detail is essential for a comprehensive understanding of the factors that govern the structure and properties of these important coordination compounds.

Molecular Orbital Coefficient Derivations (e.g., Extended Hückel Calculation)

While the Extended Hückel method is a foundational semi-empirical approach, modern computational studies predominantly use more accurate methods like Density Functional Theory (DFT) to derive molecular orbital (MO) coefficients and energies. umn.edu For transition metal complexes involving the this compound-3,5-dionate (tmhd) ligand, DFT calculations are employed to analyze the composition and energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

This analysis is crucial for understanding the nature of the metal-ligand bond. Calculations reveal how the atomic orbitals of the metal and the ligand combine to form the molecular orbitals of the complex. The HOMO energy level is often used to characterize the electron-donating ability of a molecule, with higher HOMO energies indicating a greater propensity to donate electrons. nih.gov In a typical metal-tmhd complex, the HOMO may have significant contributions from the metal d-orbitals, while the LUMO is often localized on the ligand's π-system. researchgate.net By examining the coefficients of the atomic orbitals that contribute to each molecular orbital, chemists can quantify the covalent and electrostatic nature of the metal-ligand interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Composition for a Generic M(tmhd)₂ Complex

| Molecular Orbital | Energy (eV) | Primary Character | Metal d-orbital Contribution (%) | Ligand π-orbital Contribution (%) |

|---|---|---|---|---|

| LUMO+1 | -1.5 | Ligand π | 5 | 95 |

| LUMO | -2.1 | Ligand π | 10 | 90 |

| HOMO | -5.8 | Metal d | 85 | 15 |

| HOMO-1 | -6.2 | Metal d | 90 | 10 |

Note: This table is illustrative, based on general principles of MO theory for transition metal complexes. Actual values vary depending on the metal and the specific computational method used.

Simulation of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting the vibrational spectra of molecules. Studies on 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) have utilized Density Functional Theory (DFT) calculations, specifically with the B3LYP functional and 6-311++G** basis set, to investigate its molecular structure and vibrational frequencies. These calculations show that the molecule exists in two stable chelated enol forms with negligible energy differences.

The predicted infrared (IR) and Raman spectra from these calculations show excellent agreement with experimental data, allowing for a clear assignment of the observed vibrational bands. This correlative approach is particularly useful for understanding the effects of intramolecular hydrogen bonding (IHB). For TMHD, theoretical calculations estimate the hydrogen bond strength to be around 17.8–18.0 kcal/mol, which is significantly stronger than that in acetylacetone. This enhanced IHB strength is consistent with experimental shifts in the vibrational frequencies for key modes, such as O-H stretching and O···O stretching.

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2,2,6,6-Tetramethyl-3,5-heptanedione

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental IR Frequency | Experimental Raman Frequency |

|---|---|---|---|

| ν(OH) | 2850 | ~2800 (broad) | - |

| ν(C=O) | 1605 | 1609 | 1609 |

| ν(C=C) | 1585 | 1588 | 1588 |

| δ(OH) out-of-plane | 950 | 955 | - |

| ν(O···O) | 280 | - | 282 |

Data sourced from theoretical and spectroscopic investigations of 2,2,6,6-tetramethyl-3,5-heptanedione.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), and Electron Nuclear Double Resonance (ENDOR) are powerful techniques for studying paramagnetic species, such as transition metal complexes. Computational chemistry plays a vital role in interpreting these spectra through the calculation of spectroscopic tensors, primarily the g-tensor and the hyperfine coupling (HFC) tensor. nih.govnih.gov

DFT is the most common method for calculating these parameters for transition metal complexes. researchgate.netresearchgate.net Research has shown that double-hybrid density functionals, such as B2GP-PLYP and PBE0-DH, provide highly accurate predictions of g-tensors for Cu(II) complexes, which are frequently formed with β-diketonate ligands like tmhd. semanticscholar.org The g-tensor reflects the interaction of the unpaired electron with the external magnetic field and is sensitive to the electronic structure of the metal ion and its coordination environment.

The hyperfine coupling tensor (A) describes the magnetic interaction between the unpaired electron and magnetic nuclei (e.g., the metal nucleus or ligand atoms). nih.gov Calculating HFC tensors provides a map of the spin density distribution within the molecule, offering deep insights into metal-ligand bonding and the pathways through which unpaired electron spin is transmitted to the ligand. nih.gov While specific calculations for tmhd complexes are not widely published, the established methodologies are routinely applied to similar systems, providing reliable predictions of their ESR and ENDOR parameters.

Table 3: Illustrative DFT-Calculated g-tensor Components for a Representative Square Planar Cu(II)-β-diketonate Complex

| g-tensor Component | Typical Calculated Value | Relation to Molecular Axes |

|---|---|---|

| gxx | 2.04 - 2.06 | In-plane |

| gyy | 2.04 - 2.06 | In-plane |

| gzz | 2.20 - 2.25 | Perpendicular to plane |

Note: These values represent typical ranges for Cu(II) complexes with N,O-donor ligands and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is indispensable for mapping out the intricate pathways of chemical reactions and identifying the structures of short-lived transition states. For catalysts involving the this compound-3,5-dionate ligand, DFT calculations have provided a detailed view into the mechanism of the Ullmann biaryl ether synthesis.

These studies have shown that the catalytic cycle proceeds through a three-coordinate, anionic copper(I) species, [Cu(tmhd)(OAr)]⁻. Computational analysis of the reaction pathway identified the oxidative addition of an iodoarene to this complex as the turnover-limiting step. This step was found to be irreversible. The calculations further suggest that this oxidative addition is followed by the dissociation of the iodide ion to form a neutral Cu(III) complex, which then undergoes reductive elimination to yield the final biaryl ether product and regenerate the Cu(I) catalyst. DFT has also been used to study the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione on silicon surfaces, identifying a network of possible addition products and their corresponding reaction pathways.

Table 4: Key Computed Steps in the Ullmann Condensation Catalyzed by a Cu(tmhd) Complex

| Reaction Step | Description | Computational Finding |

|---|---|---|

| Catalyst Resting State | Formation of the active copper complex. | Reversible formation of [Cu(tmhd)(OAr)]⁻. |

| Oxidative Addition (TS) | Reaction of the complex with iodoarene. | Identified as the irreversible, turnover-limiting transition state. |

| Intermediate Formation | Formation of a high-valent copper species. | Postulated neutral Cu(III) complex after iodide dissociation. |

| Reductive Elimination | Formation of the C-O bond of the product. | Release of the biaryl ether product. |

Based on DFT studies of the Ullmann coupling reaction.

The role of the ligand in a catalytic cycle is paramount, and computational studies offer a molecular-level understanding of its function. In the copper-catalyzed Ullmann reaction, DFT calculations have clarified the crucial role of the this compound-3,5-dionate ligand.

The calculations demonstrate that the ligand is not merely a spectator but an active participant in the formation of the key catalytic intermediate. The deprotonated tmhd ligand helps to form the three-coordinate anionic species [Cu(tmhd)(OAr)]⁻, which is shown to be the active species that reacts with the aryl halide. The formation of this heteroleptic complex is reversible. The electronic properties conferred by the tmhd ligand on the copper center are critical for facilitating the oxidative addition step, which is often a challenging part of the catalytic cycle. This computational insight explains the experimental observation that this compound-3,5-dione acts as a rate-accelerating ligand in these reactions. By stabilizing key intermediates and lowering the activation barrier for the turnover-limiting step, the ligand directly enhances the efficiency of the catalyst.

Catalytic Applications and Reaction Mechanisms Involving Metal Tmhd Complexes

Role of TMHD as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.comresearchgate.net Transition metal complexes are often employed as catalysts in these systems, and their efficacy is highly dependent on the ligands coordinated to the metal center. researchgate.netresearchgate.net Ligands like TMHD can modify the catalyst's properties, influencing its activity, stability, and selectivity. nsf.gov TMHD, a β-diketone, acts as an anionic bidentate ligand, forming stable chelate complexes with a variety of metals.

The primary role of a ligand in a catalytic system is to enhance the rate of reaction and control the selectivity towards the desired product. researchgate.netnih.gov Ligands achieve this by modulating the electronic and steric environment of the metal catalyst. purdue.edunih.gov In copper-catalyzed reactions, for instance, TMHD has been shown to significantly accelerate reaction rates. nih.govresearchgate.net This acceleration is attributed to the ligand's ability to increase the solubility and modify the electronic nature of the copper catalyst, making it more active in the catalytic cycle. rsc.org

The selectivity of a reaction, which is the preference for the formation of a specific isomer or product among several possibilities, can also be controlled by the ligand. The steric bulk of the TMHD ligand can create a specific coordination environment around the metal, which may favor the approach of certain substrates over others, thereby directing the reaction to a desired outcome.

The performance of a homogeneous catalyst can be fine-tuned by altering the steric and electronic properties of its ligands. nih.govmdpi.comresearchgate.net TMHD offers a distinct combination of these properties.

Steric Effects : TMHD is characterized by two bulky tert-butyl groups. This significant steric hindrance is a key feature that influences the geometry of the metal complex and the accessibility of the catalytic center. semanticscholar.org This bulk can prevent catalyst deactivation pathways, such as the formation of inactive metal clusters, and can influence the regioselectivity of a reaction by sterically directing the substrates.

Metal-Catalyzed Coupling Reactions

Metal-TMHD complexes have proven particularly effective in catalyzing cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Ullmann condensation is a classic copper-catalyzed reaction used to synthesize diaryl ethers from an aryl halide and a phenol. organic-chemistry.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern advancements have introduced soluble copper catalysts with supporting ligands to facilitate the reaction under milder conditions. wikipedia.org

The use of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) as a ligand has been found to greatly accelerate the Ullmann diaryl ether synthesis, allowing the reaction to proceed at more moderate temperatures and in shorter times. nih.govresearchgate.net This rate acceleration is a significant improvement over traditional methods and expands the substrate scope and functional group tolerance of the reaction. nih.gov

In the TMHD-accelerated Ullmann reaction, a catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), is used in combination with the TMHD ligand. nih.govrsc.org The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) with a base, such as cesium carbonate (Cs₂CO₃), to deprotonate the phenol. nih.govrsc.org The proposed catalytic cycle involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether product and regenerate the active copper(I) catalyst. gatech.eduorganic-chemistry.org The TMHD ligand is believed to stabilize the copper intermediates and facilitate these key steps in the catalytic cycle. nih.gov

The CuCl/TMHD catalytic system has demonstrated effectiveness in coupling a variety of aryl halides with phenols. nih.gov The system is particularly tolerant of electron-rich aryl bromides and electron-neutral phenols. nih.govresearchgate.net This represents an advantage over some other catalytic systems that may require electron-withdrawing groups on the aryl halide for efficient reaction. wikipedia.org The reaction conditions allow for the synthesis of a diverse range of diaryl ethers in good to excellent yields. nih.govrsc.org

Below is a table summarizing the results for the CuCl/TMHD-catalyzed coupling of various aryl halides and phenols.

| Entry | Aryl Halide | Phenol | Product | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenol | 4-Methylphenyl phenyl ether | 22 | 87 |

| 2 | 4-Bromoanisole | Phenol | 4-Methoxyphenyl (B3050149) phenyl ether | 24 | 85 |

| 3 | 2-Bromotoluene | Phenol | 2-Methylphenyl phenyl ether | 24 | 82 |

| 4 | 4-Bromotoluene | 4-Methoxyphenol | 4-Methylphenyl 4-methoxyphenyl ether | 24 | 89 |

| 5 | Iodobenzene | Phenol | Diphenyl ether | 1.5 | 98 |

| 6 | 4-Iodotoluene | Phenol | 4-Methylphenyl phenyl ether | 1.5 | 99 |

| 7 | 4-Bromo-tert-butylbenzene | 4-tert-Butylphenol | Bis(4-tert-butylphenyl) ether | 47 | 81 |

| Data sourced from Org. Lett. 2002, 4 (9), pp 1623–1626. nih.gov |

Radical Alkene Cross-Coupling Reactions

Radical alkene cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds. These transformations typically involve the generation of a radical intermediate that adds to an alkene, followed by a subsequent coupling step. Iron complexes, including those with TMHD ligands, are known to catalyze such reactions through various mechanisms.

Iron, being an abundant and low-cost metal, is an attractive catalyst for radical reactions. While specific studies detailing the use of Fe(TMHD)₃ in radical alkene cross-coupling are not extensively documented in the reviewed literature, the principles of iron catalysis in this domain are well-established with structurally similar complexes like iron(III) acetylacetonate (B107027) (Fe(acac)₃). These processes often rely on a hydrogen atom transfer (HAT) mechanism.

A general catalytic cycle for iron-catalyzed reductive alkene cross-coupling begins with the reduction of an Fe(III) precatalyst to an active Fe(II) species by a reducing agent, such as a silane (B1218182). This Fe(II) species can then react to form a transient iron-hydride intermediate. This iron-hydride is capable of transferring a hydrogen atom to an alkene, generating a carbon-centered radical. This radical can then engage in a cross-coupling reaction with another alkene. The resulting product radical is subsequently reduced, often through a single-electron transfer process, to the final product, regenerating the active iron catalyst. researchgate.net

The reactivity and selectivity of these iron-catalyzed reactions are influenced by the ligand environment around the iron center. The bulky TMHD ligand is expected to modulate the steric and electronic properties of the iron catalyst, potentially influencing substrate scope and reaction efficiency.

Single-electron transfer is a fundamental step in many iron-catalyzed radical reactions. Iron complexes can readily participate in one-electron redox processes, typically cycling between Fe(II) and Fe(III) oxidation states. In the context of alkene cross-coupling, an SET event can be responsible for the generation of the initial radical from a suitable precursor or for the final reduction of the product radical to the desired molecule. researchgate.net

The mechanism often involves the formation of a radical species through the interaction of a substrate with the iron catalyst. For instance, an iron(II) complex can reduce a suitable substrate via SET to generate a radical anion, which can then fragment or react further. Conversely, an iron(III) complex can oxidize a substrate to a radical cation. The choice of ligands, such as TMHD, can influence the redox potential of the iron center, thereby tuning its ability to engage in SET processes with different substrates. researchgate.net

Reductive Cyclization and Cycloaddition Reactions

Reductive cyclization and cycloaddition reactions are powerful methods for the construction of cyclic molecules. Cobalt complexes, in particular Co(II) complexes with β-diketonate ligands like TMHD, have proven to be effective catalysts for these transformations.

Cobalt-Catalyzed Cycloreductions (e.g., Monoenone Monoaldehydes, Bis(enones))

Cobalt(II) bis(this compound-3,5-dionate), often abbreviated as Co(dpm)₂ (where dpm stands for dipivaloylmethanate, another name for the TMHD ligand), in the presence of a silane reducing agent, catalyzes the reductive cyclization of various unsaturated substrates. For example, aryl-substituted monoenone monoaldehydes and bis(enones) undergo efficient cyclization to form five- and six-membered rings in good yields. nih.gov

In these reactions, the cobalt catalyst facilitates the transfer of a hydride from the silane to the enone moiety of the substrate. This can proceed through two competitive pathways: enone hydrometalation to produce a metallo-enolate or an electron-transfer-mediated reduction to form a metallo-oxy-π-allyl intermediate. The nature of the substrate and the reaction conditions can influence which pathway is favored. The resulting intermediate then undergoes an intramolecular cyclization to afford the final product. nih.gov

The table below summarizes representative results for the cobalt-catalyzed cycloreduction of a monoenone monoaldehyde.

| Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Aryl-substituted monoenone monoaldehyde | syn-Aldol product | 85 | >95:5 |

Diastereoselective Outcomes

A key feature of these cobalt-catalyzed cycloreductions is their high degree of diastereoselectivity. In the cyclization of monoenone monoaldehydes, the reaction proceeds to give predominantly the syn-aldol products. Conversely, the cycloreduction of bis(enones) yields the anti-Michael products with high selectivity. nih.gov

The observed diastereoselectivity is rationalized by the geometry of the transient cobalt enolate intermediate formed during the catalytic cycle. Deuterium (B1214612) labeling studies have shown that for monoenone monoaldehydes, a single deuterium atom is incorporated at the enone β-position, with rapid isomerization of the initially formed cobalt enolate before the cyclization step. This isomerization allows the system to adopt a thermodynamically favored conformation that leads to the observed syn selectivity in the aldol (B89426) cyclization. nih.gov

The table below illustrates the diastereoselective outcome for the cycloreduction of a bis(enone) substrate.

| Substrate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| Aryl-substituted bis(enone) | anti-Michael product | 78 | >95:5 |

The electronic properties of the substrate can also play a role in directing the reaction towards either cycloreduction or a competitive [2+2] cycloaddition pathway, particularly in the case of bis(enone) substrates. nih.gov

Hydrometalation and Anion Radical Pathways

While direct examples of hydrometalation reactions catalyzed by metal-tmhd complexes are not extensively documented, the principles of metalloradical catalysis provide a framework for understanding their potential roles. Metalloradical catalysis often involves one-electron transfer steps, generating radical intermediates that guide the reaction pathway. cmu.edu The tmhd ligand, acting as a spectator, can modulate the redox potential of the metal center, thereby influencing the facility of radical generation and subsequent transformations.

In reactions such as copper-catalyzed C-H amidation, mechanistic studies suggest the involvement of a tert-butoxy (B1229062) radical, generated from a peroxide initiator, which abstracts a hydrogen atom from an alkane. nih.gov The resulting alkyl radical can then combine with a copper(II)-amidate complex to form the final product. Although the primary catalyst may not be a tmhd complex in all such cases, the use of Cu(tmhd)₂ in related oxidative radical coupling reactions has been demonstrated. prochemonline.com For instance, Cu(tmhd)₂ facilitates the bicyclopentylation of alcohols, a process that proceeds via oxidative radical coupling, highlighting its compatibility with and potential to mediate radical-based reaction pathways. prochemonline.com

The formation of anion radicals often occurs through single-electron transfer from a low-valent metal complex to a substrate. The electronic environment created by the tmhd ligands can stabilize the metal center in different oxidation states, which is a critical factor in catalytic cycles that proceed through such radical ion intermediates.

Mechanistic Investigations of Catalytic Cycles

Elucidating the mechanisms of catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. For metal-tmhd complexes, this involves a combination of techniques aimed at identifying key intermediates, understanding reaction kinetics, and assessing the influence of various experimental parameters.

The identification of transient intermediates is crucial for confirming a proposed catalytic cycle. Metal-tmhd complexes are often used as well-defined catalyst precursors, but the true catalytically active species and subsequent intermediates may be formed in situ.

In the context of material synthesis via Metal-Organic Chemical Vapor Deposition (MOCVD), understanding the decomposition pathway and identifying gas-phase intermediates of precursors like Cu(tmhd)₂ is essential for controlling film growth. prochemonline.comereztech.com While these are not catalytic cycles in the traditional sense, the principles of identifying reactive species are analogous.

In homogeneous catalysis, intermediates can be more directly studied. For example, in copper-catalyzed C-H functionalization reactions, copper(I) and copper(II) amidate and imidate complexes have been synthesized and characterized as plausible intermediates. nih.gov Stoichiometric reactions of these isolated complexes with substrates can provide strong evidence for their role in the catalytic cycle. Similarly, for zirconium and hafnium alkoxide precursors modified with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), various heteroleptic intermediate complexes have been isolated and characterized, revealing a stepwise substitution pathway that ultimately leads to the thermodynamically stable M(thd)₄ product. nih.gov Such studies demonstrate that even seemingly simple ligand exchange processes can involve discrete, characterizable intermediates.

Table 1: Examples of Characterized Intermediates in Systems Involving the TMHD Ligand

| Precursor/Catalyst System | Intermediate Species | Method of Characterization | Significance |

|---|---|---|---|

| Zirconium Propoxide + Hthd | [Zr(OⁿPr)₃(thd)]₂ | X-ray Diffraction, NMR | Demonstrates the first step in ligand substitution. nih.gov |

| Hafnium Propoxide + Hthd | [Hf(OH)(OⁱPr)(thd)₂]₂ | X-ray Diffraction | Isolated upon microhydrolysis, showing sensitivity to conditions. nih.gov |

This table is interactive. Click on the headers to sort.

Kinetic analysis provides quantitative insight into reaction mechanisms by establishing the mathematical relationship between reaction rate and reactant concentrations. bham.ac.uk The resulting rate law can support or refute a proposed mechanism and identify the rate-determining step.

For many catalytic processes in organic synthesis, complex multi-cycle networks are common, leading to non-intuitive rate laws where reaction orders can be non-integers or even negative. Studying the reaction progress over time under various initial concentrations allows for the determination of these reaction orders.

In the field of iron catalysis, kinetic studies are often complicated by the paramagnetic nature of Fe(III) species, which hinders analysis by NMR. researchgate.net However, techniques like near-IR spectroscopy can be employed to monitor the reaction progress and determine rate constants for Fe(III)-catalyzed reactions. researchgate.net While specific kinetic studies focused solely on Fe(tmhd)₃ catalysis are not abundant in the provided literature, the methodologies are directly applicable. Kinetic analysis of the thermal decomposition of related iron compounds has been performed using isoconversional methods to determine kinetic parameters like activation energy. mdpi.com

The study of catalyst activation and deactivation is also critical, as these processes can complicate kinetic profiles. researchgate.net Variable time normalization analysis is one tool used to dissect these complex profiles to reveal the intrinsic kinetics of the catalytic reaction. researchgate.net

The outcome and mechanism of a catalytic reaction are highly sensitive to the conditions employed.

Temperature: Metal-tmhd complexes are known for their thermal stability and volatility, making them suitable for high-temperature applications like MOCVD. prochemonline.com Temperature affects reaction rates according to the Arrhenius equation but can also alter the dominant reaction pathway or lead to catalyst decomposition.

Solvent: The choice of solvent can influence the stability and reactivity of catalytic intermediates. For instance, residual alcohol was found to significantly accelerate the transformation of hafnium and zirconium alkoxide/tmhd intermediates into the final tetrakis(tmhd) product. nih.gov The solvent can affect the catalyst's structure, the solubility of reactants, and the kinetics of key steps.

Base: In many catalytic cycles, a base is required to generate the active catalyst or participate in a proton transfer step. In Ullmann-type coupling reactions catalyzed by Cu(tmhd)₂, the choice and strength of the base can be critical for achieving high yields. prochemonline.com

Achieving high selectivity is a central goal of catalysis. The tmhd ligand, with its bulky tert-butyl groups, can exert significant steric control over a reaction. rsc.orgacs.org This steric hindrance can dictate which of several possible reactive sites on a substrate interacts with the metal's active site, thereby controlling regioselectivity. For example, in reactions involving unsymmetrical substrates, the bulky ligand can block approach to one side, favoring reaction at a less sterically hindered position.

Ligand-controlled regiodivergence, where changing the ligand on a metal catalyst completely switches the regiochemical outcome, is a powerful strategy in synthesis. nih.govresearchgate.net While tmhd is a single ligand, its steric profile can be compared to other β-diketonates or ancillary ligands to tune selectivity. For instance, the use of sterically encumbered β-diketonates has been shown to modulate the electrochemical properties and reactivity of base metal catalysts, disfavoring certain reaction pathways and thus enhancing selectivity. rsc.org

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. mpg.denih.gov This approach is particularly effective for reactions involving solid reagents and can lead to the formation of novel materials with unique catalytic properties. mpg.de

The synthesis of metal-β-diketonate complexes, including those with tmhd, can be achieved through mechanochemical methods. rsc.org Furthermore, these complexes can be used as catalysts in solvent-free mechanochemical reactions. For example, ball-milling can be used for the activation of zero-valent metals for cross-coupling reactions, a process where metal-tmhd complexes could serve as well-defined precursors or be generated in situ. The high-energy environment inside a ball mill can facilitate the formation of active catalytic sites and enhance reaction rates, sometimes enabling transformations that are difficult to achieve in solution. mpg.de

Applications in Materials Science and Precursor Chemistry

Other Emerging Material Applications

Beyond their established role as CVD and ALD precursors for thin films, metal complexes of 2,2,6,6-tetramethyl-3,5-heptanedione are being explored for a range of other advanced material applications. The unique properties imparted by the bulky ligand, combined with the diverse chemistry of the coordinated metal ions, open up possibilities in areas such as catalysis and optical materials.